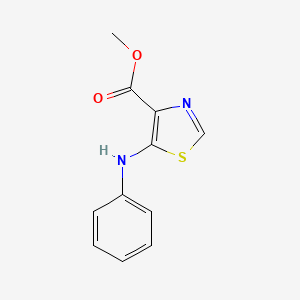

Methyl 5-anilino-1,3-thiazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-anilino-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-15-11(14)9-10(16-7-12-9)13-8-5-3-2-4-6-8/h2-7,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYHMCIKJMQDAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=N1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis Adaptations

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole ring. This method typically involves the reaction of a thiourea derivative with an α-halo carbonyl compound. For Methyl 5-anilino-1,3-thiazole-4-carboxylate, the thiourea component must incorporate the anilino group, while the α-halo ester contributes the carboxylate moiety.

Procedure :

- Thiourea Preparation : N-Phenylthiourea is synthesized by reacting aniline with thiophosgene or ammonium thiocyanate under acidic conditions.

- Cyclization : N-Phenylthiourea reacts with methyl 2-bromoacetoacetate in ethanol under reflux. The α-bromo ester’s carbonyl group facilitates nucleophilic attack by the thiourea’s sulfur, followed by cyclization to form the thiazole ring.

Reaction Conditions :

- Solvent: Ethanol or tetrahydrofuran (THF)

- Temperature: Reflux (78–90°C)

- Duration: 6–12 hours

- Yield: 40–60% (estimated based on analogous syntheses).

Key Challenge : Competitive hydrolysis of the α-bromo ester under basic or aqueous conditions necessitates anhydrous reagents and inert atmospheres.

Alternative Cyclization Strategies

Alternative routes employ Gewald-like reactions or oxidative cyclization. For example, a ketone precursor bearing both ester and anilino groups can undergo cyclization with elemental sulfur or Lawesson’s reagent.

Example Protocol :

- Precursor Synthesis : Methyl 3-(phenylamino)-2-cyanoacrylate is prepared via Knoevenagel condensation of aniline with methyl cyanoacetate.

- Cyclization : Treatment with hydrogen sulfide (H₂S) or phosphorus pentasulfide (P₂S₅) in dimethylformamide (DMF) induces ring closure to form the thiazole.

Advantages :

- Avoids halogenated intermediates.

- Higher functional group tolerance.

Limitations :

Post-Cyclization Functionalization Strategies

Buchwald-Hartwig Amination

Introducing the anilino group post-cyclization via palladium-catalyzed coupling is viable if the thiazole core contains a halogen at position 5.

Procedure :

- Halogenation : Methyl 5-bromo-1,3-thiazole-4-carboxylate is synthesized via electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid.

- Coupling : The bromothiazole reacts with aniline in the presence of palladium(II) acetate, Xantphos ligand, and cesium carbonate in toluene at 110°C.

Reaction Conditions :

Critical Considerations :

- Electron-deficient thiazoles enhance coupling efficiency.

- Steric hindrance from the ester group may necessitate higher catalyst loadings.

Nucleophilic Aromatic Substitution (SNAr)

Thiazoles activated by electron-withdrawing groups (e.g., nitro) at position 5 undergo SNAr with aniline under harsh conditions.

Protocol :

- Nitration : Methyl 1,3-thiazole-4-carboxylate is nitrated using fuming nitric acid and sulfuric acid at 0°C to yield the 5-nitro derivative.

- Reduction and Amination : The nitro group is reduced to amine (H₂/Pd-C), followed by reaction with iodobenzene in a Ullmann-type coupling.

Challenges :

- Nitration regioselectivity is difficult to control.

- Ullmann couplings require high temperatures (150–200°C) and prolonged reaction times.

Solid-Phase Synthesis Approaches

Adapting traceless linker strategies from peptidomimetic chemistry enables modular synthesis of thiazole derivatives.

- Resin Functionalization : Chloromethyl polystyrene resin is converted to a sulfur-linked intermediate via treatment with thiolacetic acid.

- Thiazole Assembly : Sequential coupling of Fmoc-protected amino acids and cyclization with Lawesson’s reagent forms the thiazole ring.

- Anilino Introduction : On-resin amination using phenyl isocyanate or Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) installs the anilino group.

- Cleavage : Hydrofluoric acid (HF) or trifluoroacetic acid (TFA) liberates the product from the resin.

Advantages :

- High purity (>90%) due to iterative washing.

- Scalability for combinatorial libraries.

Comparative Analysis of Preparation Methods

| Method | Yield | Complexity | Scalability | Key Advantage |

|---|---|---|---|---|

| Hantzsch Cyclization | 40–60% | Moderate | High | One-pot synthesis |

| Buchwald-Hartwig | 50–70% | High | Moderate | Precise functionalization |

| Solid-Phase Synthesis | 9–12% | Very High | Low | High purity, combinatorial potential |

| SNAr | 20–30% | Moderate | Low | Avoids metal catalysts |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-anilino-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

Chemical Structure and Synthesis

Methyl 5-anilino-1,3-thiazole-4-carboxylate features a thiazole ring substituted with an aniline group and a methyl ester. The synthesis typically involves the reaction of aniline with thiazole-4-carboxylic acid derivatives, often under basic conditions using solvents like dimethylformamide (DMF) at elevated temperatures.

Medicinal Chemistry

This compound has garnered attention for its potential as a bioactive molecule with various therapeutic properties:

- Antibacterial Activity : Research indicates that derivatives of thiazole compounds exhibit significant antibacterial properties. For instance, similar thiazole derivatives have shown effectiveness against Mycobacterium tuberculosis, highlighting the potential of this compound in developing new anti-tubercular agents .

- Anticancer Properties : Compounds containing thiazole rings have been investigated for their anticancer effects. The mechanism often involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation.

- Antifungal Effects : Preliminary studies suggest that this compound may also possess antifungal properties, making it a candidate for further exploration in treating fungal infections.

Agricultural Applications

This compound and its derivatives are being explored for their potential as:

- Pesticides : The compound's structural features may enhance its pesticidal activity against various agricultural pests. Research into its efficacy as a crop protection agent is ongoing.

- Herbicides : Similar thiazole compounds have been investigated for their herbicidal properties, suggesting that this compound could contribute to sustainable agricultural practices through effective weed management.

Data Table: Summary of Applications

Case Study 1: Antitubercular Activity

A study demonstrated that methyl 2-amino-5-benzylthiazole-4-carboxylate had a minimum inhibitory concentration (MIC) of 0.06 µg/ml against M. tuberculosis H37Rv, indicating the potential for similar derivatives like this compound to serve as effective antitubercular agents .

Case Study 2: Antifungal Properties

Research into related thiazole compounds has revealed promising antifungal activity against various strains, suggesting that this compound could be developed into effective antifungal treatments.

Mechanism of Action

The mechanism of action of Methyl 5-anilino-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The aniline group may enhance binding affinity through hydrogen bonding or π-π interactions .

Comparison with Similar Compounds

Key Structural Variations:

- Ester Group Modifications: The methyl ester in the target compound contrasts with ethyl esters in analogues like ethyl 2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate ().

- Substituents on the Thiazole Ring: Position 2 vs. Position 5: The target compound’s anilino group at position 5 differs from methyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate (), which has an amino group at position 2 and a trifluoromethyl group at position 5. The amino group at position 2 may engage in hydrogen bonding, while the trifluoromethyl group introduces strong electron-withdrawing effects, altering reactivity.

- Anilino Substituents: Derivatives in feature chloro and methoxy groups on the anilino ring, which modulate electronic properties.

Table 1: Structural and Calculated Property Comparison

| Compound Name | Ester Group | Thiazole Substituents | Anilino Substituents | Molecular Weight (g/mol) | LogP (Estimated) |

|---|---|---|---|---|---|

| Methyl 5-anilino-1,3-thiazole-4-carboxylate | Methyl | 5-anilino | None | 234.3 | 2.1 |

| Ethyl 2-[(5-chloro-2-methoxyphenyl)amino]-...* | Ethyl | 2-anilino | 5-Cl, 2-OMe | 337.8 | 3.5 |

| Methyl 2-amino-5-(trifluoromethyl)-...† | Methyl | 2-amino, 5-CF₃ | N/A | 254.2 | 1.8 |

Derived from ; †Derived from .

*Molecular weights calculated using atomic masses; LogP estimated via fragment-based methods.

Comparative Analysis of Physicochemical Properties

Solubility :

Thermal Stability :

- Reactivity: The anilino group in the target compound is susceptible to electrophilic aromatic substitution. In contrast, the amino group at position 2 ( ) may participate in condensation or alkylation reactions.

Structural Analysis Tools

Crystallographic studies of these compounds likely employ software such as SHELX for refinement and WinGX/ORTEP for visualization , enabling precise determination of bond lengths, angles, and packing arrangements.

Biological Activity

Methyl 5-anilino-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its thiazole ring and an aniline substituent. The structural formula can be represented as follows:

This compound exhibits both hydrophilic and lipophilic characteristics, making it suitable for various biological interactions.

Antibacterial Properties

This compound has demonstrated notable antibacterial activity against a range of bacterial strains. In vitro studies have shown that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 µg/mL |

| Escherichia coli | 250 µg/mL |

| Pseudomonas aeruginosa | 375 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal properties. It was tested against various fungal strains, revealing effective inhibition:

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Candida albicans | 20.0 |

| Candida glabrata | 21.0 |

The antifungal activity is particularly promising compared to standard antifungal agents like nystatin .

Anticancer Potential

Research indicates that this compound may possess anticancer properties. Studies have reported its cytotoxic effects on several cancer cell lines:

- Cell Viability : The compound reduced cell viability below 20% in various cancer cell lines at concentrations around 50 µM.

- Mechanism : The proposed mechanism involves the inhibition of specific enzymes or receptors related to cancer cell proliferation .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets. The thiazole moiety can engage with enzymes or receptors through hydrogen bonding and π-π interactions, potentially inhibiting their functions. This interaction is crucial for its antibacterial and anticancer activities .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

- Study on Antitubercular Activity : A derivative was found to inhibit Mycobacterium tuberculosis with an MIC of 0.06 µg/mL, highlighting the potential for developing anti-tubercular agents based on thiazole structures .

- Cytotoxicity in Cancer Research : Compounds structurally related to this compound exhibited significant cytotoxicity against liver carcinoma cell lines, suggesting a pathway for further anticancer drug development .

Q & A

Q. What are the recommended synthetic routes for Methyl 5-anilino-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?

this compound can be synthesized via cyclocondensation reactions, analogous to methods used for related thiazole derivatives. A typical approach involves reacting a β-ketoester precursor with thiourea derivatives in the presence of a dehydrating agent (e.g., POCl₃). For example, ethyl acetoacetate and phenylisothiocyanate can form intermediates that cyclize under acidic conditions . Optimization includes:

- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.

- Catalyst selection : Lewis acids like ZnCl₂ improve regioselectivity.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Validate intermediates via TLC or LC-MS to monitor progress .

Q. How can the purity of this compound be assessed, and what analytical techniques are critical?

Purity analysis requires a combination of:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase gradients (e.g., acetonitrile/water). Compare retention times against reference standards .

- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity; absence of extraneous peaks indicates purity ≥95% .

- Elemental analysis : Match experimental C, H, N, S percentages to theoretical values (e.g., C₉H₈N₂O₂S requires C 52.93%, H 3.92%, N 13.72%) .

Q. What crystallographic tools are suitable for structural elucidation, and how should data be validated?

- SHELX suite : Use SHELXT for structure solution and SHELXL for refinement. Input .hkl files from single-crystal XRD data collected at 100 K to minimize thermal motion artifacts .

- ORTEP-III : Visualize anisotropic displacement parameters to confirm absence of disorder .

- Validation : Check R-factor convergence (R₁ < 0.05), ADDSYM alerts (PLATON), and CIF deposition (CCDC) to ensure compliance with IUCr standards .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound be resolved?

Discrepancies often arise from tautomerism or solvent effects. For example:

- NMR anomalies : If the NH proton (anilino group) is missing in DMSO-d₆, consider hydrogen-bonding interactions. Use variable-temperature NMR to detect tautomeric shifts .

- IR carbonyl stretches : A single C=O peak (1680–1700 cm⁻¹) confirms esterification, while split peaks suggest impurities. Cross-validate with X-ray crystallography to resolve ambiguity .

Q. What computational methods are effective in predicting the electronic properties and reactivity of this compound?

- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to optimize geometry and compute HOMO-LUMO gaps. Compare with experimental UV-Vis spectra (e.g., λ_max ≈ 290 nm for π→π* transitions) .

- Molecular docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. Validate with SAR studies to prioritize derivatives for synthesis .

Q. How can structure-activity relationships (SAR) be systematically explored for bioactivity optimization?

- Substituent variation : Replace the anilino group with electron-withdrawing (NO₂) or donating (OCH₃) groups. Assess antimicrobial activity via MIC assays against S. aureus and E. coli .

- Ester hydrolysis : Convert the methyl ester to a free carboxylic acid (using NaOH/EtOH) and evaluate solubility vs. potency trade-offs .

- Crystallographic data : Correlate intermolecular interactions (e.g., π-stacking in XRD structures) with bioavailability metrics (LogP, PSA) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.